molecular formula C16H16N2O2S B15082104 N'-[(1E)-2,3-Dihydro-1H-inden-1-ylidene]-4-methylbenzenesulfonohydrazide

N'-[(1E)-2,3-Dihydro-1H-inden-1-ylidene]-4-methylbenzenesulfonohydrazide

Cat. No.: B15082104
M. Wt: 300.4 g/mol
InChI Key: YOWVLOMBIBKGFG-WUKNDPDISA-N
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Description

N’-[(1E)-2,3-Dihydro-1H-inden-1-ylidene]-4-methylbenzenesulfonohydrazide is a chemical compound with the molecular formula C16H16N2O2S It is known for its unique structure, which includes an indene moiety and a benzenesulfonohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-2,3-Dihydro-1H-inden-1-ylidene]-4-methylbenzenesulfonohydrazide typically involves the condensation of 2,3-dihydro-1H-indene-1-one with 4-methylbenzenesulfonohydrazide under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-2,3-Dihydro-1H-inden-1-ylidene]-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonohydrazide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N’-[(1E)-2,3-Dihydro-1H-inden-1-ylidene]-4-methylbenzenesulfonohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(1E)-2,3-Dihydro-1H-inden-1-ylidene]-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N’-[(1E)-2,3-Dihydro-1H-inden-1-ylidene]-4-methylbenzenesulfonohydrazide is unique due to its indene moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H16N2O2S

Molecular Weight

300.4 g/mol

IUPAC Name

N-[(E)-2,3-dihydroinden-1-ylideneamino]-4-methylbenzenesulfonamide

InChI

InChI=1S/C16H16N2O2S/c1-12-6-9-14(10-7-12)21(19,20)18-17-16-11-8-13-4-2-3-5-15(13)16/h2-7,9-10,18H,8,11H2,1H3/b17-16+

InChI Key

YOWVLOMBIBKGFG-WUKNDPDISA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/2\CCC3=CC=CC=C32

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCC3=CC=CC=C32

Origin of Product

United States

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